molecular formula C11H11BrO3 B1391639 3-(4-Bromo-2-ethoxyphenyl)acrylic acid CAS No. 1094474-73-3

3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Cat. No.: B1391639
CAS No.: 1094474-73-3
M. Wt: 271.11 g/mol
InChI Key: ZZCUVOHRNAJVOM-GQCTYLIASA-N
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Description

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a chemical compound that belongs to the family of acrylic acids. It has the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol. This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety.

Preparation Methods

The synthesis of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid typically involves the reaction of 4-bromo-2-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

3-(4-Bromo-2-ethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or an alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

    Addition: The double bond in the acrylic acid moiety can undergo addition reactions with halogens, hydrogen halides, or other electrophiles to form various addition products.

Scientific Research Applications

3-(4-Bromo-2-ethoxyphenyl)acrylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty polymers and resins, where its acrylic acid moiety provides desirable properties such as adhesion and flexibility.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group on the phenyl ring can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The acrylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

3-(4-Bromo-2-ethoxyphenyl)acrylic acid can be compared with other similar compounds, such as:

    3-(4-Chloro-2-ethoxyphenyl)acrylic acid: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and binding properties.

    3-(4-Bromo-2-methoxyphenyl)acrylic acid: This compound has a methoxy group instead of an ethoxy group, which can influence its solubility and chemical behavior.

    3-(4-Bromo-2-ethoxyphenyl)propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which can alter its reactivity and biological activity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research and industry.

Properties

IUPAC Name

(E)-3-(4-bromo-2-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-10-7-9(12)5-3-8(10)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCUVOHRNAJVOM-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679678
Record name (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094474-73-3
Record name (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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